2-(1,3-Benzodioxol-5-ylmethyl)-7-bromo-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-[(2H-1,3-Benzodioxol-5-yl)methyl]-7-bromo-1-(3-hydroxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of benzodioxole, bromophenyl, and chromenopyrrole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2H-1,3-benzodioxol-5-yl)methyl]-7-bromo-1-(3-hydroxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps, including the formation of intermediate compounds. One common method involves the initial synthesis of the benzodioxole derivative, followed by bromination and subsequent coupling with a hydroxyphenyl chromenopyrrole derivative. The reaction conditions often require the use of catalysts, such as palladium or copper, and specific solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(2H-1,3-benzodioxol-5-yl)methyl]-7-bromo-1-(3-hydroxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: Halogen substitution reactions can occur, particularly at the bromine site
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like N-bromosuccinimide. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and physical properties .
Scientific Research Applications
2-[(2H-1,3-benzodioxol-5-yl)methyl]-7-bromo-1-(3-hydroxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: Its properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Biological Studies:
Mechanism of Action
The mechanism of action of 2-[(2H-1,3-benzodioxol-5-yl)methyl]-7-bromo-1-(3-hydroxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Benzodioxol-5-yl)ethanamine: Shares the benzodioxole moiety but differs in its overall structure and properties.
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: Another compound with the benzodioxole group, used in different applications.
Uniqueness
2-[(2H-1,3-benzodioxol-5-yl)methyl]-7-bromo-1-(3-hydroxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is unique due to its combination of structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C25H16BrNO6 |
---|---|
Molecular Weight |
506.3 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethyl)-7-bromo-1-(3-hydroxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C25H16BrNO6/c26-15-5-7-18-17(10-15)23(29)21-22(14-2-1-3-16(28)9-14)27(25(30)24(21)33-18)11-13-4-6-19-20(8-13)32-12-31-19/h1-10,22,28H,11-12H2 |
InChI Key |
MSSYLYPCJUZCEA-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(C4=C(C3=O)OC5=C(C4=O)C=C(C=C5)Br)C6=CC(=CC=C6)O |
Origin of Product |
United States |
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